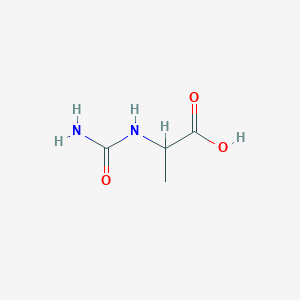

CARBAMOYL-DL-ALA-OH

Description

The exact mass of the compound N-Carbamoyl-Alanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330095 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77340-50-2 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of CARBAMOYL-DL-ALA-OH?

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of CARBAMOYL-DL-ALA-OH, also identified as N-Carbamoyl-DL-alanine or DL-2-Ureidopropionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research, offering a centralized resource of its fundamental characteristics.

Core Chemical and Physical Attributes

This compound is a derivative of the amino acid alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H8N2O3 | [1][2] |

| Molecular Weight | 132.12 g/mol | [3] |

| CAS Number | 77340-50-2 | [1][2] |

Spectral Data

Detailed experimental spectral data for this compound is not extensively published. However, the PubChem database entry for the D-isomer (N-Carbamoyl-D-alanine) provides computed spectral information, which can serve as a reference. This includes predicted 1H and 13C NMR spectra, mass spectrometry data, and infrared spectra. For N-carbamoyl-β-alanine, experimental 1H NMR and mass spectrometry data are available, showing characteristic peaks that can be used for structural elucidation.[4]

Experimental Protocols: Synthesis of this compound

A primary method for the synthesis of this compound is through the hydrolysis of 5-methylhydantoin. This reaction provides a high yield of the desired product.

Objective: To synthesize this compound by the alkaline hydrolysis of 5-methylhydantoin.

Materials:

-

5-Methylhydantoin

-

Potassium hydroxide (KOH)

-

Distilled water

-

Hydrochloric acid (HCl) for neutralization

-

Reaction vessel equipped with a stirrer and temperature control

-

pH meter

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

A solution of potassium hydroxide is prepared in distilled water in the reaction vessel.

-

5-Methylhydantoin is added to the potassium hydroxide solution.

-

The reaction mixture is heated to 70°C with continuous stirring.

-

The reaction is allowed to proceed for 8 hours at this temperature.

-

After 8 hours, the reaction mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to the isoelectric point of this compound using hydrochloric acid to precipitate the product.

-

The precipitated product is collected by filtration and washed with cold distilled water to remove any remaining salts.

-

The purified this compound is then dried under vacuum.

This method has been reported to achieve a yield of approximately 97%.[7]

Biological Significance and Metabolic Pathways

N-carbamoyl-amino acids are recognized as intermediates in various metabolic pathways. One of the key pathways where these molecules are implicated is in the enzymatic hydrolysis of hydantoins to produce amino acids. This process is of significant interest in industrial biotechnology for the production of enantiomerically pure amino acids.

The pathway involves two main enzymatic steps:

-

Hydantoinase: This enzyme catalyzes the hydrolytic ring-opening of a hydantoin derivative (e.g., 5-methylhydantoin) to form the corresponding N-carbamoyl-amino acid (e.g., N-carbamoyl-DL-alanine).

-

N-carbamoylase: This enzyme then catalyzes the hydrolysis of the N-carbamoyl-amino acid to yield the free amino acid, carbon dioxide, and ammonia.

This enzymatic cascade is a crucial part of the metabolism of hydantoin derivatives in various microorganisms.

Below is a diagram illustrating the general pathway for the hydrolysis of a substituted hydantoin to an amino acid, a process in which this compound can be considered a key intermediate.

References

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 77340-50-2 | FC107895 | Biosynth [biosynth.com]

- 4. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]

- 6. N-Benzoyl-DL-alanine, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of CARBAMOYL-DL-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of CARBAMOYL-DL-ALA-OH, also known as N-carbamoyl-DL-alanine or DL-2-ureidopropionic acid. This document details the primary synthesis pathway, starting materials, and a comprehensive experimental protocol. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

This compound is a derivative of the amino acid DL-alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. This modification can significantly alter the physicochemical properties and biological activity of the parent amino acid, making it a molecule of interest in various research and development fields, including drug discovery and metabolomics. The synthesis of N-carbamoyl amino acids is a fundamental process in understanding protein modifications and in the preparation of novel bioactive compounds.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is through the carbamoylation of DL-alanine . This reaction involves the nucleophilic attack of the amino group of DL-alanine on a carbamoylating agent. The most common and efficient carbamoylating agent for this purpose is an alkali metal cyanate, such as potassium cyanate (KOCN).

The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the cyanate salt in an aqueous or mixed aqueous-organic solvent system under controlled pH conditions. The isocyanic acid then readily reacts with the primary amine of DL-alanine to form the corresponding N-carbamoyl derivative.

Starting Materials:

-

DL-Alanine: The amino acid substrate.

-

Potassium Cyanate (KOCN): The carbamoylating agent. Other alkali metal cyanates can also be used.

-

Water: Typically used as the primary solvent.

-

Acid (e.g., HCl): For pH adjustment during the reaction and workup.

-

Organic Solvent (e.g., Ethanol): For purification by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C4H8N2O3 | [1][2][3] |

| Molecular Weight | 132.12 g/mol | [2][3] |

| CAS Number | 77340-50-2 | [2][3][4] |

| Typical Starting Material Ratio | DL-Alanine : Potassium Cyanate (1 : 1.5 to 2 molar equivalents) | General knowledge of carbamoylation reactions |

| Typical Reaction Temperature | 50-70 °C | General knowledge of carbamoylation reactions |

| Typical Reaction Time | 2-4 hours | General knowledge of carbamoylation reactions |

| Expected Yield | 70-90% | Estimated based on similar reactions |

| Melting Point | Not specifically reported, but related compounds melt with decomposition. | |

| Solubility | Soluble in water, sparingly soluble in ethanol. | General properties of amino acid derivatives |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the general principles of amino acid carbamoylation.

Materials:

-

DL-Alanine (C3H7NO2)

-

Potassium Cyanate (KOCN)

-

Distilled Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH meter or pH paper

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Materials:

-

In a 250 mL round-bottom flask, dissolve 8.91 g (0.1 mol) of DL-alanine in 100 mL of distilled water.

-

Gently warm the mixture and stir until the DL-alanine is completely dissolved.

-

In a separate beaker, dissolve 16.22 g (0.2 mol) of potassium cyanate in 50 mL of distilled water.

-

-

Reaction:

-

Add the potassium cyanate solution to the DL-alanine solution in the round-bottom flask.

-

Attach a reflux condenser and heat the reaction mixture to 60°C with continuous stirring.

-

Maintain the reaction at this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH of the solution to approximately 2-3. This step protonates the carboxylate group and precipitates the product.

-

Cool the acidified solution in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold distilled water to remove any remaining inorganic salts.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot water or a water-ethanol mixture.

-

Dissolve the crude solid in the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified this compound.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

-

The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

-

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis pathway of this compound from DL-alanine and potassium cyanate.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Buy 3-Ureidopropionic acid | 462-88-4 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for Ureidopropionic acid (HMDB0000026) [hmdb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

Solubility Profile of CARBAMOYL-DL-ALA-OH: A Technical Guide for Researchers

Introduction

N-Carbamoyl-DL-alanine (CARBAMOYL-DL-ALA-OH), a derivative of the amino acid alanine, is a compound of interest in various biochemical and pharmaceutical research areas. Understanding its solubility in aqueous and organic solvents is fundamental for its application in drug development, enzymatic studies, and other research settings. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its role in a key enzymatic pathway.

Physicochemical Properties

N-Carbamoyl-DL-alanine is a polar molecule, a characteristic that significantly influences its solubility. The presence of a carboxylic acid group, an amide (carbamoyl) group, and the amino acid backbone contribute to its hydrophilic nature. The predicted pKa of the carbamoyl group is approximately 8-9[1]. This suggests that the charge state of the molecule, and thus its solubility in aqueous solutions, will be pH-dependent.

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on available data and qualitative mentions in various studies, the following summary can be provided.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 25.5 mg/mL | Not Specified |

Qualitative Solubility in Organic Solvents

While precise quantitative data is limited, several sources imply at least partial solubility in certain organic solvents, often in the context of their use as reaction media.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble to soluble |

| Methanol | Slightly soluble |

| Ethanol | Slightly soluble |

It is generally expected that as a small, polar amino acid derivative, this compound would exhibit limited solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following established methods are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a constant temperature shaker or incubator. Agitate the mixture at a consistent speed for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

-

Quantification: Accurately dilute a sample of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method.

-

UV-Vis Spectroscopy: Suitable if the compound has a chromophore and there are no interfering substances.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantification with an internal standard.

-

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at the specified temperature.

Other Methods

-

Nephelometry: This method measures the kinetic solubility by detecting the precipitation of a compound from a solution. It is a high-throughput method often used in early drug discovery.

-

Potentiometric Titration: This can be used to determine the solubility of ionizable compounds as a function of pH.

Visualization of a Relevant Biological Pathway

Given that this compound is a key substrate in certain enzymatic reactions, a diagram of the enzymatic hydrolysis of N-carbamoyl-D-alanine by D-carbamoylase is presented below. This reaction is relevant in the biotechnological production of D-amino acids.

Figure 1: Enzymatic hydrolysis of N-Carbamoyl-D-Alanine.

Conclusion

This technical guide summarizes the currently available solubility information for this compound. While a quantitative value for water solubility is reported, further data, particularly in organic solvents and at various temperatures, would be beneficial for the research community. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound under their specific laboratory conditions, facilitating its effective use in scientific and developmental applications.

References

CARBAMOYL-DL-ALA-OH structural formula and molecular weight

This document provides a detailed overview of the chemical properties of N-Carbamoyl-DL-alanine, also known as CARBAMOYL-DL-ALA-OH. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This guide includes key quantitative data, a representation of its structural formula, and a generalized experimental workflow where this compound may be utilized.

Chemical Identity and Properties

N-Carbamoyl-DL-alanine is a synthetic amino acid derivative.[1] As a derivative of alanine, it features a carbamoyl group attached to the alpha-amino group. This modification makes it a valuable building block in the synthesis of peptides and other bioactive molecules.[1]

The structural formula of N-Carbamoyl-DL-alanine can be represented in various ways. The Simplified Molecular-Input Line-Entry System (SMILES) notation for the structure is CC(C(=O)O)NC(=O)N.[1]

A summary of the key quantitative properties of N-Carbamoyl-DL-alanine is presented in the table below. This data is crucial for its application in experimental settings, including stoichiometry calculations in synthesis and preparation of solutions.

| Property | Value | References |

| Molecular Formula | C4H8N2O3 | [1][2][3][4] |

| Molecular Weight | 132.12 g/mol | [1][2][5] |

| CAS Number | 77340-50-2 | [1][2][3][4] |

| Synonyms | N-CARBAMYL-DL-ALANINE, DL-2-UREIDOPROPIONIC ACID | [3] |

Applications in Research and Development

N-Carbamoyl-DL-alanine serves as a versatile component in biochemical and pharmaceutical research. Its primary application is as a monomer unit in the synthesis of peptides.[1] The presence of the carbamoyl group can influence the physicochemical properties of the resulting peptides, such as solubility and conformational stability.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Given that N-Carbamoyl-DL-alanine is a synthetic amino acid, a relevant experimental context is its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS). SPPS is a widely used method for the chemical synthesis of peptides on a solid support.[6][7] The general workflow allows for the sequential addition of amino acids to a growing peptide chain.[6][8]

The following diagram illustrates a typical cycle in Fmoc-based SPPS, a common strategy in this technique.

The depicted workflow is cyclical, with each cycle extending the peptide chain by one amino acid.[6][9] The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound amino acid. Following a washing step to remove reagents, the next amino acid in the sequence (in this case, potentially N-Carbamoyl-DL-alanine) is activated and coupled to the growing chain. Another wash removes excess reagents, and the cycle can be repeated. Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and side-chain protecting groups are removed.[6] The final step involves purification of the crude peptide, commonly by High-Performance Liquid Chromatography (HPLC).[6]

References

- 1. This compound | 77340-50-2 | FC107895 | Biosynth [biosynth.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. N-Carbamoyl-Alanine | C4H8N2O3 | CID 1535935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 7. jpt.com [jpt.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

N-Carbamyl-DL-Alanine: A Comprehensive Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbamyl-DL-alanine, a derivative of the amino acid alanine, is emerging as a molecule of significant interest in various fields of scientific research. While historically recognized as a metabolic intermediate in pathways such as pyrimidine catabolism and the urea cycle, recent studies have unveiled its potential in targeted cancer therapy and biocatalysis. This technical guide provides an in-depth overview of the core research applications of N-Carbamyl-DL-alanine, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its exploration in academic and industrial research settings.

Introduction

N-Carbamyl-DL-alanine (CAS No: 77340-50-2), also known as N-(aminocarbonyl)-DL-alanine, is a ureido derivative of the non-essential amino acid DL-alanine.[1] Its structure, featuring a carbamoyl group attached to the nitrogen atom of the alanine backbone, confers unique chemical properties that underpin its biological roles and research applications. This guide will delve into its significance as a metabolic indicator, its utility in enzymatic synthesis, and its promising role as a selective inhibitor in cancer research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Carbamyl-DL-alanine is essential for its application in research.

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂O₃ | [2] |

| Molecular Weight | 132.12 g/mol | [2] |

| IUPAC Name | 2-(carbamoylamino)propanoic acid | [2] |

| Synonyms | N-(aminocarbonyl)-DL-alanine, DL-Hydantoic acid, 2-methyl- | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 166-170 °C (for β-isomer) | [3] |

| Solubility | Soluble in water | [3] |

Synthesis of N-Carbamyl-DL-Alanine

The synthesis of N-Carbamyl-DL-alanine can be achieved through the reaction of DL-alanine with a cyanate source. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis from DL-Alanine and Potassium Cyanate

Objective: To synthesize N-Carbamyl-DL-alanine from DL-alanine and potassium cyanate.

Materials:

-

DL-alanine

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve DL-alanine in distilled water.

-

Addition of Cyanate: To the stirred solution, add an equimolar amount of potassium cyanate.

-

Reaction: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Carbamyl-DL-alanine.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.

-

Recrystallization: For purification, recrystallize the crude product from a water/ethanol mixture.

-

Drying: Dry the purified crystals under vacuum to obtain N-Carbamyl-DL-alanine.

Reaction Scheme:

Research Applications

Targeted Cancer Therapy: Inhibition of Peroxiredoxin 2 (PRDX2)

A significant recent application of N-Carbamyl-alanine (the L-enantiomer, specifically, though the study refers to it as NCA) is in the selective targeting of colorectal cancer (CRC) cells with deficiencies in the CHEK2 gene. N-Carbamyl-alanine acts as an inhibitor of peroxiredoxin-2 (PRDX2), an enzyme involved in the detoxification of reactive oxygen species (ROS). Inhibition of PRDX2 leads to an increase in intracellular ROS, causing DNA double-strand breaks. In cells lacking functional CHEK2, a key protein in the DNA damage response pathway, this accumulation of DNA damage leads to synthetic lethality and selective cell death.

Quantitative Data: Cytotoxicity in Colorectal Cancer Cell Lines

| Cell Line | Genotype | Compound | EC₅₀ (µM) |

| HCT116 | CHEK2 wild-type | N-Carbamoyl-alanine | 5.56 |

| HCT116 | CHEK2-null | N-Carbamoyl-alanine | 0.29 |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal effective concentration (EC₅₀) of N-Carbamyl-alanine in cancer cell lines.

Materials:

-

HCT116 and CHEK2-null HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

N-Carbamyl-alanine stock solution (in DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of N-Carbamyl-alanine (e.g., from 1 nM to 1 M with a 10-fold increment) for 72 hours. Include a vehicle control (DMSO or water).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).

Biocatalysis: Enzymatic Resolution of Racemic Mixtures

N-Carbamyl-DL-alanine serves as a substrate in the enzymatic production of optically pure L-amino acids. This process, often referred to as a dynamic kinetic resolution, utilizes an L-N-carbamoylase enzyme that specifically hydrolyzes the L-enantiomer of N-carbamoyl-amino acids to produce the corresponding L-amino acid. When coupled with a racemase that converts the remaining D-enantiomer back to the racemic mixture, a high yield of the desired L-amino acid can be achieved.[3][4] This application is of significant interest in the pharmaceutical and food industries where enantiomerically pure amino acids are often required.

Experimental Protocol: Enzymatic Resolution of N-Carbamyl-DL-Alanine

Objective: To produce L-alanine from racemic N-Carbamyl-DL-alanine using an immobilized L-N-carbamoylase.

Materials:

-

N-Carbamyl-DL-alanine

-

Immobilized L-N-carbamoylase (e.g., from Geobacillus stearothermophilus)[3]

-

N-succinyl-amino acid racemase (optional, for dynamic kinetic resolution)[3]

-

Phosphate buffer (pH 8.0)

-

Reaction vessel with temperature control

-

HPLC system for analysis

Procedure:

-

Reaction Setup: Prepare a solution of N-Carbamyl-DL-alanine in phosphate buffer in the reaction vessel.

-

Enzyme Addition: Add the immobilized L-N-carbamoylase (and racemase, if applicable) to the substrate solution.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 45-55°C) with gentle stirring.

-

Monitoring: Monitor the formation of L-alanine and the consumption of N-Carbamyl-L-alanine over time by taking samples and analyzing them via HPLC.

-

Product Isolation: Once the reaction is complete, separate the immobilized enzyme by filtration. The L-alanine in the supernatant can be purified using techniques like ion-exchange chromatography.

References

- 1. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Carbamoyl-Alanine | C4H8N2O3 | CID 1535935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Hydrolysis Kinetics of N-Carbamoyl-DL-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for studying the hydrolysis kinetics of N-Carbamoyl-DL-Alanine (CARBAMOYL-DL-ALA-OH). Given the limited availability of direct kinetic data for this specific molecule in publicly accessible literature, this document outlines a proposed experimental approach, data presentation structures, and visualization of the underlying processes. The methodologies described are based on established principles of chemical kinetics and analytical techniques for amino acid derivatives.

Introduction

N-Carbamoyl-DL-alanine is a ureido derivative of the amino acid alanine. The stability of the N-carbamoyl bond is of significant interest in various fields, including drug metabolism, peptide chemistry, and proteomics. Understanding the kinetics of its hydrolysis—the cleavage of the carbamoyl group to yield alanine, ammonia, and carbon dioxide—is crucial for predicting its stability under different physiological and experimental conditions. This guide provides a detailed protocol for investigating these kinetics, focusing on the influence of pH and temperature.

Proposed Experimental Protocol

A systematic study of the hydrolysis kinetics of N-Carbamoyl-DL-Alanine would involve monitoring its degradation over time under controlled conditions. The following protocol outlines the key steps for such an investigation.

2.1. Materials and Reagents

-

N-Carbamoyl-DL-Alanine (CAS No. 77340-50-2)[1]

-

Hydrochloric Acid (HCl) solutions of varying concentrations (for acidic buffers)

-

Sodium Hydroxide (NaOH) solutions of varying concentrations (for basic buffers)

-

Phosphate, acetate, and borate buffer systems to cover a wide pH range

-

High-purity water (Milli-Q or equivalent)

-

Internal standard for chromatographic analysis (e.g., a non-endogenous amino acid like norvaline)

-

Derivatizing agent for HPLC analysis (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC)[2]

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence) or a liquid chromatography-mass spectrometry (LC-MS) system.[3][4][5]

2.2. Sample Preparation and Hydrolysis Reaction

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-Carbamoyl-DL-Alanine in high-purity water.

-

Reaction Mixtures: For each kinetic run, add a small aliquot of the stock solution to a pre-heated buffer of the desired pH and temperature in a sealed reaction vial. The final concentration of the substrate should be in a range suitable for the chosen analytical method.

-

Time-Course Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by adding a strong acid (e.g., trichloroacetic acid) or by rapid freezing to prevent further degradation before analysis.

-

Derivatization (if required): Prior to HPLC analysis, derivatize the samples (including a set of calibration standards) with a suitable agent like AQC to allow for sensitive detection of the parent compound and the product, alanine.[2]

2.3. Analytical Method

The concentration of N-Carbamoyl-DL-Alanine and the appearance of alanine can be monitored using a validated chromatographic method, such as reverse-phase HPLC with pre-column derivatization or LC-MS.[3][4][5]

-

Chromatographic Conditions: A C18 column is typically suitable for separating the derivatized amino acid and its carbamoylated precursor. The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: A fluorescence detector can be used for AQC-derivatized compounds, while a mass spectrometer offers higher specificity and sensitivity.

-

Quantification: Create a calibration curve using standards of known concentrations of N-Carbamoyl-DL-Alanine and alanine to quantify their amounts in the experimental samples.

2.4. Data Analysis

The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration of N-Carbamoyl-DL-Alanine versus time. For a first-order reaction, this plot will be linear, and the negative of the slope will be the observed rate constant (k_obs).

The pH-rate profile can be generated by plotting log(k_obs) against the pH of the reaction buffer. This can provide insights into the mechanism of hydrolysis (e.g., acid-catalyzed, base-catalyzed, or water-mediated).

The effect of temperature on the reaction rate can be studied by performing the kinetic runs at different temperatures. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the hydrolysis kinetics study of N-Carbamoyl-DL-Alanine.

Table 1: Observed First-Order Rate Constants (k_obs) for the Hydrolysis of N-Carbamoyl-DL-Alanine at Various pH Values and Temperatures.

| pH | Temperature (°C) | k_obs (s⁻¹) | Standard Deviation |

| 2.0 | 37 | [Experimental Value] | [Experimental Value] |

| 4.0 | 37 | [Experimental Value] | [Experimental Value] |

| 7.4 | 37 | [Experimental Value] | [Experimental Value] |

| 9.0 | 37 | [Experimental Value] | [Experimental Value] |

| 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| 7.4 | 50 | [Experimental Value] | [Experimental Value] |

| 7.4 | 60 | [Experimental Value] | [Experimental Value] |

Table 2: Activation Parameters for the Hydrolysis of N-Carbamoyl-DL-Alanine at a Specific pH.

| pH | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 7.4 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |

Visualizations

4.1. General Hydrolysis Pathway

The hydrolysis of N-Carbamoyl-DL-Alanine can proceed through acid-catalyzed, base-catalyzed, or neutral (water-mediated) pathways. The following diagram illustrates the general reaction scheme.

Caption: General reaction pathway for the hydrolysis of N-Carbamoyl-DL-Alanine.

4.2. Experimental Workflow

The following diagram outlines the proposed workflow for the kinetic study.

Caption: Proposed experimental workflow for the hydrolysis kinetics study.

Conclusion

This technical guide provides a robust framework for initiating a detailed investigation into the hydrolysis kinetics of N-Carbamoyl-DL-Alanine. By following the outlined experimental protocol, researchers can generate valuable data on the stability of this compound under various conditions. The provided templates for data presentation and the visual diagrams of the reaction pathway and experimental workflow are intended to facilitate a clear and systematic approach to this research. The insights gained from such a study will be beneficial for professionals in drug development, biochemistry, and related scientific disciplines.

References

Enzymatic Activity of N-carbamoyl-D-amino acid amidohydrolase on Carbamoyl Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic activity of N-carbamoyl-D-amino acid amidohydrolase, with a specific focus on its substrate, carbamoyl alanine. This enzyme, also known as D-carbamoylase, plays a crucial role in the production of optically pure D-amino acids, which are vital building blocks for various pharmaceuticals. This document summarizes key quantitative data, details experimental protocols for enzyme analysis, and visualizes the core biochemical processes.

Core Concepts: The "Hydantoinase Process"

N-carbamoyl-D-amino acid amidohydrolase (EC 3.5.1.77) is a key enzyme in the "hydantoinase process," a widely used biocatalytic method for producing enantiomerically pure D-amino acids.[1] This process typically involves a two-step enzymatic cascade. First, a hydantoinase catalyzes the stereospecific cleavage of a 5-substituted hydantoin to form an N-carbamoyl-D-amino acid. Subsequently, N-carbamoyl-D-amino acid amidohydrolase hydrolyzes the N-carbamoyl group to yield the corresponding D-amino acid, ammonia, and carbon dioxide.[2][3] The strict enantiospecificity of D-carbamoylases makes them ideal for kinetic resolution of racemic mixtures of N-carbamoyl-amino acids.[1]

Quantitative Analysis of Enzymatic Activity

The enzymatic activity of N-carbamoyl-D-amino acid amidohydrolase is influenced by various factors, including the source of the enzyme, pH, and temperature. While the enzyme exhibits broad substrate specificity, it often shows high activity towards N-carbamoyl-D-alanine.[4] The following table summarizes the available quantitative data on the kinetic parameters of N-carbamoyl-D-amino acid amidohydrolase from different microbial sources with various substrates, highlighting the data available for carbamoyl alanine.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Pseudomonas sp. KNK003A | N-carbamoyl-D-alanine | - | - | - | - | 7.0 | 45 | [3][4] |

| Comamonas sp. E222c | N-carbamoyl-D-phenylalanine | 19.7 | 13.1 | - | - | - | - | [5] |

| Comamonas sp. E222c | N-carbamoyl-D-p-hydroxyphenylglycine | 13.1 | 0.56 | - | - | - | - | [5] |

Note: '-' indicates data not available in the cited sources. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Experimental Protocols

This section outlines a detailed methodology for the expression, purification, and activity assay of recombinant N-carbamoyl-D-amino acid amidohydrolase.

Gene Cloning and Recombinant Protein Expression

The gene encoding N-carbamoyl-D-amino acid amidohydrolase can be amplified from a suitable microbial source, such as Pseudomonas sp., via polymerase chain reaction (PCR).[4] The amplified gene is then cloned into an expression vector, often containing a His-tag for purification, and transformed into a suitable expression host like Escherichia coli.[4]

Protein Purification

A significant portion of the overexpressed recombinant protein may form insoluble inclusion bodies.[4] Solubilization can be achieved using agents like N-lauroylsarcosine or by optimizing cell incubation temperatures.[4] The purification of the His-tagged protein is typically performed using nickel affinity chromatography.

Protocol for Purification of Recombinant D-Carbamoylase: [4]

-

Cell Lysis: Harvest E. coli cells expressing the recombinant enzyme by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing 1 mM DTT) and disrupt the cells by sonication on ice.

-

Clarification: Centrifuge the cell lysate to pellet cell debris. Filter the resulting supernatant through a 0.45 µm filter to obtain a cleared crude extract.

-

Affinity Chromatography: Load the cleared lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged D-carbamoylase using a buffer with a higher concentration of imidazole.

-

Buffer Exchange: Dialyze the purified enzyme against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove imidazole and prepare it for activity assays.

Enzymatic Activity Assay

The activity of N-carbamoyl-D-amino acid amidohydrolase is determined by measuring the rate of formation of the D-amino acid product from the corresponding N-carbamoyl-D-amino acid substrate.

Standard Enzyme Assay Protocol: [2][3]

-

Reaction Mixture: Prepare a reaction mixture containing the N-carbamoyl-D-alanine substrate (e.g., 10 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

Enzyme Addition: Add a known amount of the purified enzyme to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 45°C) for a specific period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 3% (w/v), or by heat inactivation (e.g., 100°C for 3 minutes).[2][3]

-

Product Quantification: Analyze the amount of D-alanine produced using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of D-Alanine

The concentration of the D-alanine product is quantified by reverse-phase HPLC.

HPLC Protocol: [2]

-

Column: A C18 column (e.g., Poroshell 120 EC18, 2.7 µm, 4.6 mm × 50 mm).

-

Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% v/v formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the specific column and system.

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Detection: The product is detected by UV absorbance at a specific wavelength (e.g., 230 nm).

-

Quantification: The concentration of D-alanine is determined by comparing the peak area to a standard curve prepared with known concentrations of D-alanine.

Visualizing the Core Processes

To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.

Caption: Enzymatic hydrolysis of N-carbamoyl-D-alanine.

References

- 1. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of CARBAMOYL-DL-ALA-OH as a Precursor for Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CARBAMOYL-DL-ALA-OH, a carbamoyl derivative of the amino acid alanine, serves as a pivotal precursor in the synthesis of a diverse range of bioactive molecules. Its inherent chemical functionalities allow for facile conversion into heterocyclic scaffolds, most notably hydantoins, which are recognized as "privileged structures" in medicinal chemistry. This technical guide elucidates the synthesis pathways from this compound to bioactive compounds, details experimental protocols, presents quantitative bioactivity data, and explores the underlying signaling pathways of these derivatives. The focus is on providing a comprehensive resource for researchers engaged in drug discovery and development, highlighting the versatility of this precursor in generating compounds with anticonvulsant, anticancer, and enzyme-inhibitory activities.

Introduction: The Versatility of this compound

This compound (N-Carbamoyl-DL-alanine) is a chemically stable and readily available starting material. Its structure, featuring a terminal carboxylic acid and a carbamoyl group, makes it an ideal synthon for the construction of various heterocyclic systems. The carbamate moiety is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets. The primary application of this compound in the synthesis of bioactive molecules lies in its intramolecular cyclization to form 5-methylhydantoin, a core scaffold for a multitude of therapeutic agents.

Synthesis of Bioactive Molecules from this compound

The principal bioactive scaffold derived from this compound is 5-methylhydantoin. This transformation is typically achieved through an acid-catalyzed intramolecular cyclization, which is an efficient and high-yielding reaction. Further derivatization of the 5-methylhydantoin core at the N1 and N3 positions allows for the generation of a diverse library of compounds with varied pharmacological properties.

Core Synthesis: 5-Methylhydantoin from this compound

The cyclization of this compound to 5-methylhydantoin is a fundamental step. This process involves the nucleophilic attack of the nitrogen atom of the carbamoyl group on the carboxylic acid carbon, followed by dehydration.

Caption: Synthetic workflow from this compound to bioactive hydantoins.

Experimental Protocols

Synthesis of 5-Methylhydantoin from this compound

Objective: To synthesize the core scaffold, 5-methylhydantoin, via acid-catalyzed cyclization of this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Distilled water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

-

pH paper or meter

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in distilled water.

-

Slowly add concentrated HCl (e.g., 2-3 equivalents) to the solution while stirring.

-

Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to pH 6-7.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the crude 5-methylhydantoin by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure 5-methylhydantoin.

-

Dry the purified product under vacuum.

Synthesis of N-Alkylated 5-Methylhydantoin Derivatives

Objective: To synthesize N-alkylated derivatives of 5-methylhydantoin for potential anticonvulsant or anticancer activity.

Materials:

-

5-Methylhydantoin (1 equivalent)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile as a solvent

-

Round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification equipment

Procedure:

-

To a solution of 5-methylhydantoin in anhydrous DMF, add K₂CO₃ (1.2 equivalents) at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated 5-methylhydantoin.

Bioactivity of Hydantoin Derivatives

Hydantoin derivatives synthesized from this compound exhibit a broad spectrum of biological activities. The nature and position of substituents on the hydantoin ring are critical for their pharmacological profile.

Anticonvulsant Activity

Hydantoins are a well-established class of anticonvulsant drugs. Their mechanism of action primarily involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, hydantoins inhibit the rapid and repetitive firing of neurons that leads to seizures.

| Compound Class | Example | Bioactivity Metric | Value | Reference |

| Phenylmethylenehydantoins | Compound 14 | ED₅₀ (MES) | 28 ± 2 mg/kg | [1] |

| Phenylmethylenehydantoins | Compound 12 | ED₅₀ (MES) | 39 ± 4 mg/kg | [1] |

| Phenytoin (Reference) | 5,5-Diphenylhydantoin | ED₅₀ (MES) | 30 ± 2 mg/kg | [1] |

| Hemorphin Conjugate | Ph-5 | ED₅₀ (MES) | 0.25 µg | [2] |

| Hemorphin Conjugate | Ph-5 | ED₅₀ (6 Hz test) | 0.358 µg | [2] |

MES: Maximal Electroshock Seizure Test

Anticancer Activity

Certain hydantoin derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action can vary, with some compounds acting as androgen receptor antagonists or inhibiting other key cellular processes.

| Compound | Cell Line | Bioactivity Metric | Value (µM) | Reference |

| Spiro-hydantoin Derivative 4 | SW480 (Colon) | IC₅₀ | Data not quantified | |

| Spiro-hydantoin Derivative 4 | SW620 (Colon) | IC₅₀ | Data not quantified | |

| Spiro-hydantoin Derivative 4 | PC3 (Prostate) | IC₅₀ | Data not quantified | |

| Thiohydantoin 27 | M. tuberculosis | IC₅₀ | 6.7 | |

| Thiohydantoin 28 | M. tuberculosis | IC₅₀ | 4.5 | |

| Indoline Thiohydantoin 11 | LNCaP-AR (Prostate) | IC₅₀ | 0.1 |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and diabetes. Phenylmethylene hydantoins have been identified as inhibitors of this enzyme.

| Compound | Bioactivity Metric | Value (µM) | Reference |

| 5-[(4'-chloro-2-pyridinyl)methylene]hydantoin | IC₅₀ | 2.14 ± 0.18 | |

| 5-[(6'-bromo-2-pyridinyl)methylene]hydantoin | IC₅₀ | 3.39 ± 0.16 | |

| Phenylmethylene Hydantoin 3 | IC₅₀ | 4-20 (range) |

Signaling Pathways

Mechanism of Action of Hydantoin Anticonvulsants

The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels. This action is use-dependent, meaning the drugs preferentially bind to and stabilize the inactivated state of the sodium channels, which are more prevalent during high-frequency neuronal firing characteristic of seizures. This prevents the return of the channel to the resting state, thereby reducing the ability of the neuron to fire subsequent action potentials.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Carbamoyl-DL-Alanine-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic profiles, and modulate biological activity. Carbamoyl-DL-alanine is a non-standard amino acid featuring a carbamoyl group on its side chain. Its incorporation introduces a polar, hydrogen-bonding moiety that can influence peptide conformation and receptor interactions. The use of a racemic (DL) mixture of this amino acid results in the synthesis of two distinct diastereomeric peptides, which may exhibit different biological properties and therefore require separation and individual characterization.

These application notes provide a comprehensive protocol for the successful incorporation of N-terminally Fmoc-protected and side-chain (trityl) protected Carbamoyl-DL-alanine-OH into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The protocol addresses the specific challenges associated with the carbamoyl functional group and the racemic nature of the amino acid.

Core Concepts

Side-Chain Protection of the Carbamoyl Group

The side-chain carbamoyl group of Carbamoyl-DL-alanine is analogous to the side-chain amides of asparagine and glutamine. During the activation step of peptide coupling, these unprotected side-chain amides are susceptible to dehydration, leading to the formation of a nitrile byproduct. To prevent this side reaction and ensure the integrity of the final peptide, it is highly recommended to protect the carbamoyl group. A trityl (Trt) protecting group is a suitable choice due to its acid lability, which allows for its removal during the final trifluoroacetic acid (TFA) cleavage step in a standard Fmoc-based SPPS workflow.[1][2]

Handling of a Racemic Mixture

The use of CARBAMOYL-DL-ALA-OH will result in the synthesis of a mixture of two diastereomeric peptides. These diastereomers will have identical masses but different three-dimensional structures due to the presence of either the D- or L-alanine derivative at the specified position. These structural differences lead to distinct physicochemical properties, which can be exploited for their separation.[3][4] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating peptide diastereomers.[3][4] The separation is typically achieved on an achiral stationary phase due to the different retention times of the diastereomers.[3][4]

Experimental Protocols

Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.

-

Amino Acids:

-

Fmoc-protected L-amino acids

-

Fmoc-Carbamoyl(Trt)-DL-Ala-OH

-

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Deprotection Reagent: 20% Piperidine in DMF

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Additives:

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

-

Precipitation and Wash Solvent: Cold diethyl ether

Protocol 1: Standard SPPS Cycle for Amino Acid Coupling

This protocol outlines a single cycle for the addition of a standard Fmoc-protected amino acid to the growing peptide chain on the solid support.

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-Carbamoyl(Trt)-DL-Ala-OH

This protocol details the specific steps for incorporating the modified alanine derivative into the peptide sequence. This step replaces the standard amino acid coupling step in the SPPS cycle at the desired position.

-

Activation of Fmoc-Carbamoyl(Trt)-DL-Ala-OH:

-

In a separate vial, dissolve Fmoc-Carbamoyl(Trt)-DL-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to initiate activation.

-

-

Coupling to Resin:

-

Immediately transfer the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 4-6 hours at room temperature. Couplings of bulky or unusual amino acids may require longer reaction times.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Proceed to the next Fmoc deprotection step in the synthesis cycle.

-

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Trt group from the carbamoyl side chain.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage:

-

In a fume hood, add the cleavage cocktail (Reagent K) to the dry resin (approximately 10 mL per 0.1 mmol of peptide).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 40 mL).

-

-

Washing and Drying:

-

Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

-

Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

-

Dry the final peptide pellet under a vacuum to remove residual ether.

-

Protocol 4: Purification and Separation of Diastereomers by RP-HPLC

This protocol outlines the procedure for purifying the crude peptide mixture and separating the two resulting diastereomers.

-

Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

RP-HPLC Conditions:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient may need to be optimized for baseline separation of the two diastereomers.

-

Flow Rate: 1 mL/min for analytical scale, adjust for semi-preparative or preparative scale.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the two separated diastereomeric peaks.

-

Analysis and Characterization:

-

Analyze the purity of each collected fraction by analytical RP-HPLC.

-

Confirm the identity and mass of each diastereomer using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The two diastereomers should have the same mass.

-

Data Presentation

The following tables summarize the expected outcomes and key parameters for the synthesis and purification process.

Table 1: Reagent Equivalents for a Single Coupling Cycle (0.1 mmol scale)

| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |

| Fmoc-Amino Acid | 3 | 0.3 mmol |

| HBTU/HATU | 2.9 | 0.29 mmol |

| DIPEA | 6 | 0.6 mmol |

| Fmoc-Carbamoyl(Trt)-DL-Ala-OH | 3 | 0.3 mmol |

Table 2: Typical RP-HPLC Parameters for Diastereomer Separation

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 60 min (initial condition, requires optimization) |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm, 280 nm |

| Expected Result | Two distinct peaks corresponding to the two peptide diastereomers. |

Visualizations

Experimental Workflow for SPPS

Caption: Workflow for SPPS incorporating this compound.

Logical Relationship of Diastereomer Formation and Separation

Caption: Formation and separation of peptide diastereomers.

References

- 1. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of CARBAMOYL-DL-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

CARBAMOYL-DL-ALA-OH, also known as N-carbamyl-DL-alanine, is an amino acid derivative that plays a role in certain metabolic pathways. Its detection and quantification in biological samples are crucial for studying metabolic disorders and for monitoring potential biomarkers in drug development. These application notes provide detailed protocols for the analytical determination of this compound in various sample matrices. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented.

Analytical Methods Overview

The quantification of this compound can be challenging due to its polar nature and potential for low concentrations in biological matrices. Both HPLC-MS/MS and GC-MS are powerful techniques for this purpose, with the main difference being the sample preparation and derivatization steps.

-

HPLC-MS/MS: This is the preferred method due to its high sensitivity, specificity, and suitability for polar, non-volatile compounds. Derivatization may not be necessary, but it can improve chromatographic retention and ionization efficiency.

-

GC-MS: This method requires derivatization to increase the volatility of the analyte. Silylation is a common derivatization technique for amino acids.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is adapted from established procedures for the analysis of related N-carbamoyl amino acids and offers high sensitivity and specificity.

I. Principle

Samples are prepared by protein precipitation followed by solid-phase extraction (SPE) for cleanup. The analyte is then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Isotope-labeled this compound should be used as an internal standard for accurate quantification.

II. Sample Preparation

-

Protein Precipitation:

-

To 100 µL of sample (e.g., plasma, urine, or tissue homogenate), add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) - Optional (for complex matrices):

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1 M HCl in water.

-

Wash the cartridge with 1 mL of methanol.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

III. HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

Time (min) % B 0.0 2 1.0 2 5.0 95 7.0 95 7.1 2 | 10.0 | 2 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Hypothetical):

-

These transitions should be optimized by infusing a standard solution of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 133.1 88.1 15 This compound 133.1 70.1 20 | Internal Standard (e.g., ¹³C₃, ¹⁵N₂-CARBAMOYL-DL-ALA-OH) | 138.1 | 92.1 | 15 |

-

IV. Quantitative Data Summary (Anticipated Performance)

The following table summarizes the anticipated performance characteristics of the HPLC-MS/MS method based on similar assays for related compounds. These values should be experimentally determined during method validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 85 - 115% |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides an alternative to HPLC-MS/MS and is suitable for laboratories equipped with GC-MS instrumentation. It requires a derivatization step to make the analyte volatile.

I. Principle

This compound is a polar molecule and not directly amenable to GC analysis. Therefore, a derivatization step is necessary to increase its volatility. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and robust method for derivatizing amino acids. The resulting derivative is then analyzed by GC-MS.

II. Sample Preparation and Derivatization

-

Sample Extraction:

-

Follow the same protein precipitation and optional SPE cleanup steps as described in the HPLC-MS/MS method.

-

Ensure the final extract is completely dry.

-

-

Derivatization:

-

To the dried extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

III. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) or MRM for quantitative analysis.

-

Characteristic Ions (Hypothetical):

-

The exact mass fragments will depend on the silylated derivative and should be confirmed by analyzing a derivatized standard.

-

IV. Quantitative Data Summary (Anticipated Performance)

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 80 - 120% |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the HPLC-MS/MS analysis of this compound.

Metabolic Pathway Context

This compound is structurally related to N-carbamoyl-beta-alanine, an intermediate in the pyrimidine degradation pathway. This pathway is linked to the urea cycle.

Caption: Simplified metabolic context of N-carbamoyl amino acids in pyrimidine degradation and its link to the urea cycle.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing Carbamoyl-DL-Alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial components in drug discovery, proteomics, and various biomedical research fields. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[1] High-performance liquid chromatography (HPLC) is the standard and most effective method for the purification of these synthetic peptides.[2][3] This application note provides a detailed protocol for the purification of peptides containing the modified amino acid, carbamoyl-DL-alanine, using reversed-phase HPLC (RP-HPLC).

The incorporation of modified amino acids like carbamoyl-DL-alanine can alter the physicochemical properties of a peptide, influencing its retention behavior during chromatographic separation. The carbamoyl group is expected to increase the hydrophobicity of the peptide, which is a key factor in RP-HPLC.[1][4] Understanding and optimizing the purification protocol is therefore essential to achieve high purity of the final peptide product. This protocol outlines the materials, methods, and a step-by-step guide for the efficient purification of peptides containing carbamoyl-DL-alanine.

Materials and Methods

Materials

-

Crude synthetic peptide containing carbamoyl-DL-alanine

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC-grade

-

0.22 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

Column oven

-

UV-Vis detector

-

Fraction collector

-

-

Analytical and preparative C18 reversed-phase columns (e.g., 5 µm particle size, 100-300 Å pore size)

-

Lyophilizer (freeze-dryer)

Experimental Protocols

Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution before use.

-

Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution before use.

Sample Preparation

-

Dissolve the crude peptide in a small volume of Mobile Phase A.

-

If the peptide has poor solubility, a minimal amount of a stronger solvent like acetonitrile or dimethyl sulfoxide (DMSO) can be used to dissolve the peptide first, followed by dilution with Mobile Phase A.

-

Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is crucial to develop an optimized separation method using an analytical column. This will determine the retention time of the target peptide and the resolution from its impurities.

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: 210-220 nm.[1]

-

Column Temperature: 25-30 °C.

-

Scouting Gradient: Perform a broad gradient to determine the approximate elution time of the peptide.

-

Gradient: 5-95% Mobile Phase B over 30 minutes.

-

-

Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B in the scouting run, a new gradient could be 30-50% B over 40 minutes. The presence of the carbamoyl group may increase the peptide's hydrophobicity, leading to a longer retention time compared to the unmodified parent peptide.[4]

Preparative HPLC Purification

Once an optimized analytical method is established, scale up to a preparative column.

-

Column: C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).

-